molecular formula C12H19NO B594160 (1R,2S)-1-(3,4-dimethylphenyl)-2-(methylamino)propan-1-ol CAS No. 4865-61-6

(1R,2S)-1-(3,4-dimethylphenyl)-2-(methylamino)propan-1-ol

Cat. No.: B594160
CAS No.: 4865-61-6
M. Wt: 229.8
InChI Key: AZUNPXPNKMYKDF-JQWIXIFHSA-N
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Description

(1R,2S)-1-(3,4-dimethylphenyl)-2-(methylamino)propan-1-ol is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and pharmacology. The compound features a phenyl ring substituted with dimethyl groups and a propanol backbone with a methylamino substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-(3,4-dimethylphenyl)-2-(methylamino)propan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethylbenzaldehyde and methylamine.

    Key Reactions:

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Catalytic hydrogenation and continuous flow processes might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-(3,4-dimethylphenyl)-2-(methylamino)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or Jones reagent.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Secondary or tertiary amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Chiral Intermediates: Used as a building block in the synthesis of other chiral compounds.

    Catalysis: Employed in asymmetric catalysis for enantioselective reactions.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

    Receptor Binding: Investigated for its binding affinity to certain biological receptors.

Medicine

    Pharmaceuticals: Explored as a potential drug candidate for treating various conditions.

    Drug Delivery: Used in the development of drug delivery systems.

Industry

    Material Science: Utilized in the synthesis of advanced materials with specific properties.

    Agrochemicals: Investigated for its potential use in agricultural chemicals.

Mechanism of Action

The mechanism of action of (1R,2S)-1-(3,4-dimethylphenyl)-2-(methylamino)propan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to specific biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-1-(3,4-dimethylphenyl)-2-(amino)propan-1-ol: Lacks the methyl group on the amino substituent.

    (1R,2S)-1-(3,4-dimethylphenyl)-2-(ethylamino)propan-1-ol: Contains an ethyl group instead of a methyl group on the amino substituent.

Uniqueness

(1R,2S)-1-(3,4-dimethylphenyl)-2-(methylamino)propan-1-ol is unique due to its specific chiral configuration and the presence of both dimethylphenyl and methylamino groups. These structural features contribute to its distinct chemical reactivity and biological activity.

Properties

IUPAC Name

(1R,2S)-1-(3,4-dimethylphenyl)-2-(methylamino)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-8-5-6-11(7-9(8)2)12(14)10(3)13-4/h5-7,10,12-14H,1-4H3/t10-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZUNPXPNKMYKDF-JQWIXIFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C(C)NC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)[C@H]([C@H](C)NC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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